1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine

regiochemistry dipole moment kinase inhibitor design

1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine (CAS 1700341-18-9; molecular formula C₈H₁₂N₆; MW 192.22 g/mol) is a heterocyclic building block comprising a 1-methylpyrazole moiety connected to a 1,2,3-triazol-4-amine via an ethylene (–CH₂CH₂–) spacer at the pyrazole 4-position. The compound features a primary amine at the triazole 4-position (H-donor count = 1, H-acceptor count = 4), a topological polar surface area (TPSA) of 74.6 Ų, and a predicted XLogP3 of –0.5, placing it in a moderately polar, drug-like physicochemical space.

Molecular Formula C8H12N6
Molecular Weight 192.22 g/mol
Cat. No. B13075809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine
Molecular FormulaC8H12N6
Molecular Weight192.22 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CCN2C=C(N=N2)N
InChIInChI=1S/C8H12N6/c1-13-5-7(4-10-13)2-3-14-6-8(9)11-12-14/h4-6H,2-3,9H2,1H3
InChIKeyPSKZEGILYFGRLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine: Core Chemical Identity and Sourcing Baseline


1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine (CAS 1700341-18-9; molecular formula C₈H₁₂N₆; MW 192.22 g/mol) is a heterocyclic building block comprising a 1-methylpyrazole moiety connected to a 1,2,3-triazol-4-amine via an ethylene (–CH₂CH₂–) spacer at the pyrazole 4-position . The compound features a primary amine at the triazole 4-position (H-donor count = 1, H-acceptor count = 4), a topological polar surface area (TPSA) of 74.6 Ų, and a predicted XLogP3 of –0.5, placing it in a moderately polar, drug-like physicochemical space [1]. It is supplied by Enamine (catalog EN300-1113751) and Leyan (catalog 2096227) at 95% purity for research use; pricing at the 0.05 g scale is approximately $1,068 (Enamine, 2023) [1]. The compound is primarily positioned as a synthetic intermediate and fragment for medicinal chemistry campaigns targeting kinase inhibition, antimicrobial development, and sigma receptor ligand discovery [2].

Why 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine Cannot Be Casually Substituted by In-Class Analogs


Within the C₈H₁₂N₆ pyrazole–triazole hybrid family, small architectural variations produce functionally non-interchangeable entities. The target compound's N1-alkylated 1,2,3-triazole core confers a dipole moment of approximately 5.2–5.6 D, which is roughly 1.5- to 2-fold greater than that of N2-alkylated regioisomers (~2.5–3.5 D), directly affecting target-binding geometry and hydrogen-bonding orientation in kinase and sigma receptor pockets [1]. The 4-position attachment on the pyrazole (rather than 5-position or N1-linkage) alters the trajectory of the pendant triazole-amine pharmacophore, which is critical for structure–activity relationships (SAR) in multi-target kinase programs where sub-nanomolar PI3Kδ IC₅₀ shifts have been documented with simple substituent changes on triazole–pyrazole scaffolds [2]. Additionally, the N-methyl group on the pyrazole ring increases lipophilicity (ΔXLogP3 ≈ +0.3 relative to the non-methylated analog) and eliminates a hydrogen-bond donor site, impacting solubility, metabolic stability, and off-rate kinetics in ways that generic substitution cannot recapitulate [3].

Quantitative Evidence Guide for 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine: Comparator-Based Differentiation Data


Triazole N1- vs. N2-Regioisomerism: Physicochemical and Pharmacophoric Differentiation

The target compound is an N1-substituted 1,2,3-triazole (triazole numbering: N1 bears the ethylene linker), whereas the direct regioisomer 2-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2H-1,2,3-triazol-4-amine (CAS 2138006-88-7) is an N2-substituted variant. N1-alkylated 1,2,3-triazoles exhibit dipole moments in the range of 5.2–5.6 D, compared to approximately 2.5–3.5 D for N2-alkylated isomers [1]. This dipole differential alters the vector and strength of key hydrogen-bond and π-stacking interactions within ATP-binding pockets. In the triazole aminopyrazine PI3Kδ inhibitor series, N1-connected triazole scaffolds achieved IC₅₀ ≤ 1 nM with >1,000-fold selectivity over other class I PI3K isoforms, whereas N2-linked variants showed markedly reduced potency (typically 50- to 200-fold weaker) due to misalignment of the triazole ring with the kinase hinge region [1]. While the target compound itself lacks a published IC₅₀, its N1-regiochemistry is the same connectivity motif that enabled sub-nanomolar potency in the most selective PI3Kδ chemotype reported to date [1].

regiochemistry dipole moment kinase inhibitor design triazole N1/N2 selectivity

Pyrazole 4-Position vs. 5-Position Attachment: Regioisomeric Impact on Pharmacophore Trajectory

The target compound attaches the ethylene-triazole-amine unit at the pyrazole 4-position (C4), whereas its closest regioisomer 1-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-1H-1,2,3-triazol-4-amine (CAS 1691678-41-7) attaches at the pyrazole 5-position (C5). This substitutional shift alters the dihedral angle between the pyrazole and triazole rings by approximately 60–90°, which directly modifies the spatial presentation of the primary amine pharmacophore. In pyrazole-based kinase inhibitors, the C4 vs. C5 substitution pattern is a critical SAR determinant: in a recent pyrazole–triazole kinase-triad inhibitor study, mono-triazole derivatives with C4-pyrazole connectivity demonstrated A549 antiproliferative IC₅₀ values of 3.56 μM (compound 7i) and low-nanomolar enzyme inhibition (EGFR IC₅₀ = 73 nM; VEGFR-2 IC₅₀ = 176 nM; AURKA IC₅₀ = 89 nM) [1]. Although compound 7i bears additional substituents, the C4-pyrazole–triazole connectivity is essential for simultanenous engagement of all three kinase ATP sites, an orientation that C5-linked analogs cannot achieve without steric penalty [1]. The target compound provides this same C4-pyrazole connectivity with a minimal, fragment-like molecular weight (192 Da), leaving three rotatable bonds for further vector optimization [2].

pyrazole regioisomerism SAR kinase inhibitor pharmacophore geometry

N-Methylation of Pyrazole: Lipophilicity and Hydrogen-Bond Donor Modulation

The target compound bears an N-methyl group on the pyrazole ring, distinguishing it from the non-methylated analog 1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine (CAS 1509813-45-9). The N-methyl substitution increases the predicted XLogP3 from –0.8 (non-methylated) to –0.5 (target), a ΔXLogP3 of +0.3 units [1]. This lipophilicity increment corresponds to an approximately 2-fold increase in predicted membrane permeability based on the established correlation between logP and passive diffusion (logP increase of 0.3 → ~2× permeability enhancement) [2]. Critically, N-methylation eliminates the pyrazole NH hydrogen-bond donor (HBD count: 1 vs. potentially 2 for the non-methylated form if tautomeric NH is considered), reducing non-specific protein binding while preserving all 4 hydrogen-bond acceptor sites [1]. In sigma receptor ligand programs, where 1,2,3-triazole-4-amine derivatives are explicitly claimed, N-methylation of the pyrazole has been demonstrated to enhance sigma-1 receptor subtype selectivity by reducing off-target engagement with sigma-2 receptors (typical Ki ratios shift from ~5:1 to >20:1 upon N-methylation in analogous pyrazole series) [3].

N-methylation lipophilicity logP metabolic stability fragment-based drug design

Ethylene vs. Methylene Linker: Conformational Flexibility and Pharmacophore Distance

The target compound employs an ethylene (–CH₂CH₂–) linker between pyrazole and triazole, in contrast to the methylene (–CH₂–) linker found in 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine (CAS 2137585-36-3). The ethylene linker increases the maximum center-to-center distance between the pyrazole C4 and triazole N1 from approximately 2.5 Å (methylene) to approximately 3.8 Å (ethylene), an extension of ~1.3 Å [1]. This additional reach enables the triazole-amine group to access deeper subsites within enzyme pockets: in the Mycobacterium tuberculosis CYP121A1 inhibitor series, changing the linker from –CH₂– to –CH₂CH₂– shifted the imidazole/triazole moiety into an alternative binding orientation, resulting in a >5-fold improvement in MIC (from >50 µM to ~10 µM) [2]. The target compound also gains an additional rotatable bond (3 vs. 2 for the methylene-linked analog), increasing conformational entropy for induced-fit binding while maintaining a fragment-appropriate molecular weight of 192 Da [1]. The N1-ethylene-N4 connectivity is architecturally analogous to the linker geometry present in the most potent PI3Kδ inhibitor series where IC₅₀ ≤ 1 nM was achieved [3].

linker optimization conformational flexibility pharmacophore distance SAR

Fragment-Like Physicochemical Profile: Suitability for FBDD and Lead Optimization

With a molecular weight of 192 Da, calculated XLogP3 of –0.5, TPSA of 74.6 Ų, 1 hydrogen-bond donor, and 4 hydrogen-bond acceptors, the target compound conforms to the Astex Rule of Three for fragment-based drug discovery (FBDD): MW < 300, clogP ≤ 3, HBD ≤ 3, HBA ≤ 3 (borderline on HBA count), and rotatable bonds ≤ 3 [1]. By comparison, the more elaborated 1-(1,3-dimethyl-1H-pyrazol-4-yl)methyl-1H-1,2,3-triazol-4-amine (CAS 2137585-36-3) has an XLogP3 of –0.4 and an additional methyl group, increasing steric bulk without a commensurate gain in binding functionality [2]. The target compound's primary aromatic amine (triazol-4-amine) provides a single, well-defined vector for chemical expansion via amide coupling, reductive amination, or urea formation, enabling systematic SAR exploration [1]. In the context of multi-target kinase inhibitor development, the low molecular weight allows for significant growth (up to ~300 Da of added mass) while remaining within Lipinski Rule of Five space, a critical advantage over pre-decorated analogs that limit SAR exploration [3]. The TPSA of 74.6 Ų, identical across the C₈H₁₂N₆ isomer series, predicts moderate passive permeability and good aqueous solubility, with the XLogP3 of –0.5 favoring aqueous compatibility for biochemical assay formats [1].

fragment-based drug discovery Rule of Three ligand efficiency physicochemical properties

Sigma Receptor Ligand Potential: Patent-Documented Scaffold with Defined IP Space

The 1,2,3-triazol-4-amine scaffold, including the specific substitution pattern represented by the target compound, is explicitly claimed in US Patent 9,611,229 as having affinity for sigma receptors, particularly sigma-1 [1]. The patent discloses that triazole-amine derivatives of formula (I), which encompass the target compound's core connectivity (N1-substituted triazol-4-amine linked to a heteroaryl group), exhibit sigma-1 receptor binding. In a related medicinal chemistry program on sigma-1 selective ligands, cycloalkyl-annelated pyrazoles with N-alkyl substitution achieved pKi > 8 (Ki < 10 nM) for the sigma-1 receptor [2]. The target compound, with its N1-ethyl-linked N-methylpyrazole motif, presents a minimal but structurally analogous pharmacophore to these high-affinity sigma-1 ligands. The pyrazole 4-position attachment (rather than N1-attachment found in CAS 1509813-45-9) places the triazole-amine vector in an orientation consistent with the SAR described for sigma-1-selective pyrazoles, where the 4-position substituent trajectory is critical for subtype selectivity over sigma-2 [1][2]. The patent protection landscape provides freedom-to-operate for research use, though commercial development would require assessment of granted claims [1].

sigma receptor sigma-1 CNS drug discovery pain neuroprotection

Optimal Application Scenarios for 1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazol-4-amine Based on Verified Evidence


Fragment-Based Drug Discovery (FBDD) Library Inclusion for Multi-Target Kinase Programs

The target compound meets all Astex Rule of Three criteria (MW = 192 Da, XLogP3 = –0.5, HBD = 1, rotatable bonds = 3; HBA = 4, borderline) and carries a single primary amine growth vector, making it an ideal fragment for screening against kinase panels [1]. Its N1-ethylene–C4-pyrazole connectivity matches the productive geometry observed in triazole aminopyrazine PI3Kδ inhibitors (IC₅₀ ≤ 1 nM) and pyrazole–triazole kinase-triad inhibitors (EGFR IC₅₀ = 73 nM; VEGFR-2 IC₅₀ = 176 nM; AURKA IC₅₀ = 89 nM), providing class-validated starting points for fragment growing and merging strategies [2][3]. At ~$1,068 per 50 mg from Enamine, cost per fragment is within typical FBDD library budget ranges.

Sigma-1 Receptor Ligand Development with Defined IP-Guided Scaffold

The compound falls within the generic Formula (I) of US Patent 9,611,229, which covers 1,2,3-triazole-4-amine derivatives as sigma receptor ligands [4]. The C4-pyrazole connectivity aligns with SAR from high-affinity sigma-1 pyrazole ligands (pKi > 8; Ki < 10 nM) [5]. Researchers pursuing sigma-1-targeted therapeutics for neuropathic pain, neuroprotection, or mood disorders can use this compound as a minimal pharmacophore for systematic SAR expansion via the reactive triazol-4-amine handle, while the N-methyl group eliminates an unwanted H-bond donor that could reduce CNS penetration.

Antimicrobial Lead Generation via Ethylene-Linker Pyrazole–Triazole Hybrids

The ethylene linker provides a critical ~1.3 Å additional pharmacophore reach compared to methylene-linked analogs, which in the M. tuberculosis CYP121A1 inhibitor series translated into a >5-fold improvement in MIC (from >50 μM to ~10 μM) [6]. The target compound's pyrazole N-methylation further enhances membrane permeability by ~2-fold (ΔXLogP3 = +0.3 vs. non-methylated analog), a relevant factor for accessing intracellular mycobacterial targets [1]. The amine group enables facile derivatization into amide, urea, or sulfonamide libraries for systematic antimicrobial SAR exploration.

Kinase Selectivity Profiling Using Regioisomerically Defined Probe Sets

The target compound's N1-triazole, C4-pyrazole, and ethylene-linker connectivity represents a specific regioisomeric state among at least 4 structurally related C₈H₁₂N₆ isomers (CAS 1691678-41-7, 2138006-88-7, 2137585-36-3, and the target 1700341-18-9) [7]. This isomer set can serve as a regioisomeric probe panel for kinase selectivity profiling, where differential activity across isomers directly maps the geometric requirements of ATP-binding sites. The >50-fold potency differential documented between N1- and N2-triazole regioisomers in PI3Kδ programs illustrates the discriminatory power of such panels [2].

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